molecular formula C23H22N2O5 B10984338 methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B10984338
M. Wt: 406.4 g/mol
InChI Key: KPQSVSHIGWWYFS-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrole ring with an indole moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrrole ring can be synthesized through a Paal-Knorr reaction.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The pyrrole and indole units are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, under specific conditions (e.g., palladium catalysts, base, and appropriate solvents).

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors or dyes, due to its electronic properties.

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate: Lacks the indole moiety, making it less complex.

    5-(3,4-Dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

Uniqueness

The presence of both the indole and pyrrole rings in methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate makes it unique compared to other similar compounds. This dual-ring system provides a versatile scaffold for further chemical modifications and potential biological activities.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C23H22N2O5/c1-12-18(23(27)30-4)20(19-14-7-5-6-8-15(14)25-22(19)26)21(24-12)13-9-10-16(28-2)17(11-13)29-3/h5-11,19,24H,1-4H3,(H,25,26)

InChI Key

KPQSVSHIGWWYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=C(C=C2)OC)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC

Origin of Product

United States

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